3-(2-Bromophenyl)-5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-(2-Bromophenyl)-5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of bromophenyl, chlorobenzylthio, and phenyl groups attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-bromophenylhydrazine: This is achieved by reacting 2-bromonitrobenzene with hydrazine hydrate under reflux conditions.
Cyclization to form the triazole ring: The 2-bromophenylhydrazine is then reacted with phenyl isothiocyanate to form the triazole ring.
Introduction of the chlorobenzylthio group: The final step involves the reaction of the triazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzylthio group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of new derivatives with different functional groups replacing bromine or chlorine.
Scientific Research Applications
3-(2-Bromophenyl)-5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazole: Lacks the chlorobenzylthio group, which may result in different chemical and biological properties.
5-((2-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole:
4-Phenyl-4H-1,2,4-triazole: A simpler triazole derivative without the bromophenyl and chlorobenzylthio groups.
Uniqueness
The presence of both bromophenyl and chlorobenzylthio groups in 3-(2-Bromophenyl)-5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole imparts unique chemical properties, such as increased reactivity and potential for diverse chemical modifications. These features make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H15BrClN3S |
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Molecular Weight |
456.8 g/mol |
IUPAC Name |
3-(2-bromophenyl)-5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H15BrClN3S/c22-18-12-6-5-11-17(18)20-24-25-21(26(20)16-9-2-1-3-10-16)27-14-15-8-4-7-13-19(15)23/h1-13H,14H2 |
InChI Key |
BJIRRKMIXZSVCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=CC=CC=C4Br |
Origin of Product |
United States |
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